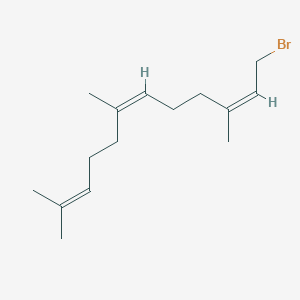
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is a chemical compound with a unique structure characterized by the presence of bromine and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene typically involves the bromination of a suitable precursor. One common method is the bromination of farnesyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully optimized to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The double bonds in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include fully saturated hydrocarbons.
Scientific Research Applications
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene involves its interaction with specific molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
(2Z,6Z)-farnesyl diphosphate: A related compound involved in the biosynthesis of sesquiterpenes.
(2E,6E)-farnesyl diphosphate: Another isomer with different biological activities.
Farnesol: A naturally occurring alcohol derived from farnesyl diphosphate.
Uniqueness
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its non-brominated counterparts. The bromine atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H25Br |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9-,15-11- |
InChI Key |
FOFMBFMTJFSEEY-FBXUGWQNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CBr)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


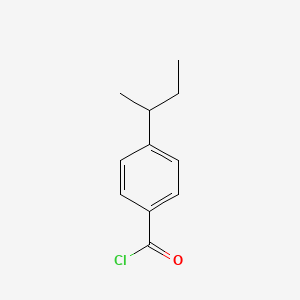
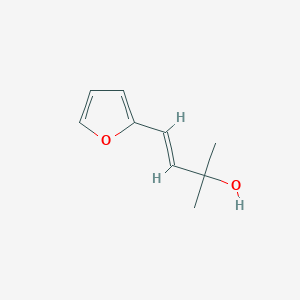
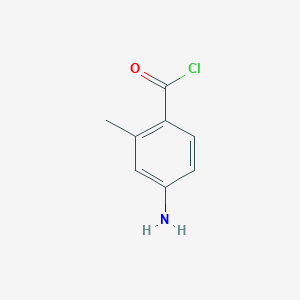
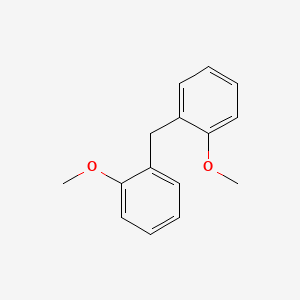
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
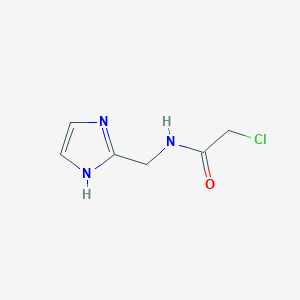
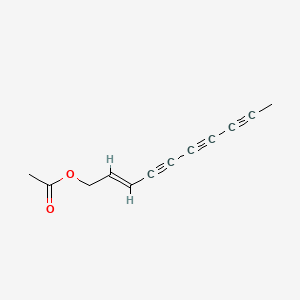
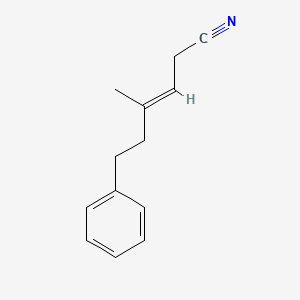
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
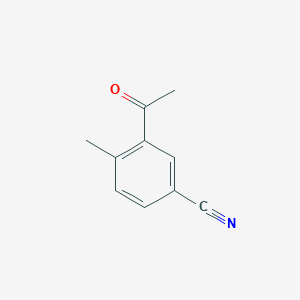
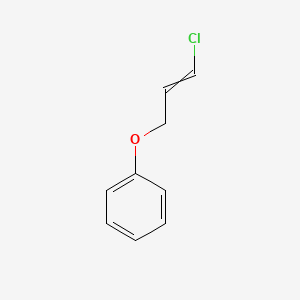


![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
